s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)-
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Overview
Description
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine hydrate with ethyl cyanoacetate, followed by the addition of nitrofurfural. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of new materials with specific electronic properties.
Biology: It is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.
1,2,3-Triazole: Known for its use in click chemistry and various biological applications.
Uniqueness
s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrofuryl group enhances its potential as an antimicrobial agent, while the triazole ring provides a versatile scaffold for further functionalization.
Biological Activity
s-Triazoles are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. The compound s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- is characterized by the presence of a triazole ring substituted with an amino group, an ethyl group, and a nitro-furyl moiety. This unique structure is believed to contribute to its biological activities.
Antiviral Activity
Recent studies have demonstrated that various substituted s-triazole derivatives exhibit significant inhibitory effects against HIV-1. For instance, compounds similar to s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- were evaluated for their ability to inhibit HIV replication in cell cultures. The most active derivatives showed effective inhibition with EC50 values ranging from 12 μM to 68.3 μM against HIV-1 replication and moderate inhibition of HIV reverse transcriptase (IC50 around 43.5 μM) .
Anticancer Activity
The compound's anticancer potential has also been explored. A related study highlighted that triazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compounds demonstrated IC50 values as low as 1.1 μM, indicating strong cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, s-Triazole derivatives have shown promising antimicrobial activity. Studies indicate that certain derivatives effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 25 μg/mL to 62.5 μg/mL, demonstrating their potential as antimicrobial agents .
The biological activity of s-Triazole, 3-amino-4-ethyl-5-(5-nitro-2-furyl)- can be attributed to its ability to interact with specific biological targets:
- Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as reverse transcriptase, preventing viral replication.
- Induction of Apoptosis : In cancer cells, triazole derivatives can induce apoptosis through mechanisms involving caspase activation and disruption of tubulin polymerization .
- Disruption of Bacterial Cell Walls : The antimicrobial action likely involves disrupting bacterial cell wall synthesis or function.
Case Studies
Properties
CAS No. |
41735-52-8 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H9N5O3/c1-2-12-7(10-11-8(12)9)5-3-4-6(16-5)13(14)15/h3-4H,2H2,1H3,(H2,9,11) |
InChI Key |
IEAPFWFAUCZGRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1N)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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